Cas no 2034530-20-4 (5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide)

5-Bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is a specialized sulfonamide derivative featuring a brominated thiophene core and a chlorothiophene substituent. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of both bromo and chloro substituents enhances its reactivity in cross-coupling reactions, while the sulfonamide group offers opportunities for further functionalization. Its well-defined structure and moderate stability make it suitable for applications in drug discovery and material science. The compound's unique scaffold may contribute to the development of novel inhibitors or ligands targeting specific biochemical pathways.
5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide structure
2034530-20-4 structure
Product Name:5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide
CAS No:2034530-20-4
MF:C11H11BrClNO3S3
MW:416.761937379837
CID:5352668
Update Time:2025-05-20

5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)thiophene-2-sulfonamide
    • 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide
    • Inchi: 1S/C11H11BrClNO3S3/c1-17-7(8-2-4-10(13)18-8)6-14-20(15,16)11-5-3-9(12)19-11/h2-5,7,14H,6H2,1H3
    • InChI Key: QSJBWHXNULMXBJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(S1)S(NCC(C1=CC=C(S1)Cl)OC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 420
  • XLogP3: 4
  • Topological Polar Surface Area: 120

5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide Pricemore >>

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Additional information on 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide

Introduction to 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide (CAS No. 2034530-20-4)

5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide, identified by its CAS number 2034530-20-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene sulfonamide class, a structurally diverse group known for its broad spectrum of biological activities. The presence of multiple functional groups, including a bromo substituent, a chlorothiophenyl moiety, and an N-methoxyethyl chain, contributes to its unique chemical properties and potential applications in drug discovery.

The molecular structure of 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide features a thiophene core conjugated with a sulfonamide group, which is further modified by an N-substituent that incorporates a bromine atom. The 5-chlorothiophen-2-yl group and the 2-methoxyethyl side chain add additional layers of complexity, influencing both the compound's solubility and its interaction with biological targets. Such structural features are often exploited to enhance binding affinity and selectivity in drug design.

In recent years, sulfonamides have been extensively studied due to their versatility as pharmacophores. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, such as bromine and chlorine, into the molecular framework can modulate these activities by affecting electronic distribution and steric hindrance. Specifically, the bromo substituent in 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide may enhance its reactivity and binding interactions with enzymes or receptors.

One of the most compelling aspects of this compound is its potential in oncology research. Thiophene derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The sulfonamide group is particularly relevant here, as it has been demonstrated to interfere with critical metabolic pathways in tumor cells. Furthermore, the presence of a chlorothiophenyl ring suggests possible interactions with thioredoxin reductase, an enzyme implicated in cancer cell survival and resistance to therapy.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in designing effective therapeutic agents. The N-methoxyethyl chain in 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide may serve as a lipophilic anchor, improving membrane permeability while maintaining solubility. This balance is crucial for compounds intended for oral administration or delivery across biological membranes. Additionally, the flexibility introduced by this side chain could allow for conformational optimization upon binding to biological targets.

The synthesis of 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide involves multi-step organic transformations that require careful control of reaction conditions to achieve high yields and purity. Key synthetic steps likely include thiophene ring functionalization, sulfonamide formation, and subsequent modifications to introduce the bromo and chlorothiophenyl groups. Advances in catalytic methods have enabled more efficient and sustainable synthesis routes for such complex molecules.

In vitro studies have begun to explore the pharmacological profile of 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide. Preliminary data suggest that it exhibits inhibitory activity against certain kinases, with potential applications in treating cancers driven by aberrant signaling pathways. The compound's ability to modulate enzyme activity may also make it useful in addressing inflammatory diseases where kinase overactivity plays a role.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been employed to predict how 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide interacts with biological targets at the atomic level. These simulations help researchers refine lead compounds by identifying optimal binding orientations and key interactions. Such insights are invaluable for guiding experimental efforts and reducing attrition rates during drug development.

The safety profile of any novel compound is paramount before it can be considered for clinical use. While 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide has not yet undergone extensive toxicological testing, its structural analogs suggest that it may exhibit moderate toxicity due to its complex nature. However, this remains an area for further investigation through preclinical studies designed to assess its safety margins.

The pharmaceutical industry continually seeks innovative ways to address unmet medical needs. Compounds like 5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide represent the cutting edge of medicinal chemistry, where structural diversity meets biological function. As research progresses, it is anticipated that more derivatives will be explored to expand their therapeutic applications.

In conclusion,5-bromo-N-[2-(5-chlorothiophen-2-yli...

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